5-((3,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-((3,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a small molecule that has been synthesized as part of a series of compounds . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is substituted with a 3,4-dimethoxyphenyl group at the 5-position, an ethyl group at the 6-position, and two methyl groups at the 1 and 3 positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and further condensation . The exact details of these reactions would depend on the specific conditions used in the synthesis.Physical And Chemical Properties Analysis
The compound is described as a yellow solid with a melting point of 287–288 °C. Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Its ^1H NMR and ^13C NMR spectra have also been reported .Scientific Research Applications
- Researchers have developed various synthetic routes to access this compound. These methods involve cyclization, condensation, and N-methylation reactions .
- The synthesis of pyrimido[2,3-d]pyrimidin-5-one, a related compound, has been achieved through condensation and cyclization reactions .
- Anticancer Properties : Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines exhibit promising anticancer activity. Some derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7, HCT-116, and HepG-2 .
- Antimicrobial Activity : These compounds have been investigated for their antimicrobial potential against bacteria and fungi .
- Anti-inflammatory Effects : Some analogs demonstrate anti-inflammatory properties, making them relevant for drug development .
- Researchers have investigated the use of natural and synthetic polymers containing pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine moieties. These polymers find applications in biomedical and environmental contexts .
Synthesis Methods
Biological Significance
Bioengineering Applications
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This inhibition could lead to a disruption in the normal cell cycle progression, leading to cell death .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can disrupt the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . The downstream effects of this disruption can include apoptosis or programmed cell death .
Result of Action
The result of the compound’s action is likely the inhibition of cell proliferation, particularly in cancer cells. This is evidenced by the significant cytotoxic activities shown by similar compounds against various cancer cell lines .
Future Directions
The compound and its analogs could be further investigated for their potential as CDK2 inhibitors and anticancer agents . Further studies could also explore the compound’s interactions with other biological targets, its pharmacokinetic properties, and its efficacy in preclinical and clinical settings.
properties
IUPAC Name |
5-(3,4-dimethoxyanilino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-6-11-10-20-17-15(18(24)23(3)19(25)22(17)2)16(11)21-12-7-8-13(26-4)14(9-12)27-5/h7-10H,6H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZIBNOPXNMSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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